[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
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Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, an isoxazole ring, and a methoxyphenoxy acetate group, making it a complex and intriguing molecule for researchers.
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole derivatives have been studied for their interaction with various targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These targets play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
For instance, they can inhibit the activity of ERK2, a key player in cell signaling pathways .
Biochemical Pathways
The compound likely affects the ERK/MAPK signaling pathway, which is critical in the development of various cancers . By inhibiting ERK2, the compound could potentially disrupt this pathway, leading to downstream effects such as reduced cell proliferation.
Pharmacokinetics
Result of Action
Similar benzofuran-isoxazole derivatives have shown promising antimicrobial activity and potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate typically involves multiple steps, including the formation of the benzofuran and isoxazole rings, followed by their coupling with the methoxyphenoxy acetate group. One common method for synthesizing isoxazoles involves the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a similar phenolic structure.
4,4’-Dichlorobenzophenone: This compound shares some structural similarities with benzofuran derivatives.
Uniqueness
What sets [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate apart from these similar compounds is its unique combination of benzofuran, isoxazole, and methoxyphenoxy acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-16-6-8-17(9-7-16)25-13-21(23)26-12-15-11-20(28-22-15)19-10-14-4-2-3-5-18(14)27-19/h2-11H,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGZAZDRKCDFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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